2,3-Bis[(4-bromobenzoyl)oxy]butanedioic acid
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Overview
Description
(2S,3S)-2,3-Bis((4-bromobenzoyl)oxy)succinic acid is a complex organic compound characterized by the presence of two 4-bromobenzoyl groups attached to a succinic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2,3-Bis((4-bromobenzoyl)oxy)succinic acid typically involves the esterification of succinic acid with 4-bromobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Dichloromethane or chloroform
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2,3-Bis((4-bromobenzoyl)oxy)succinic acid can undergo various chemical reactions, including:
Oxidation: The bromine atoms can be oxidized to form bromine oxides.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Bromine oxides and carboxylic acids.
Reduction: Alcohol derivatives of the original compound.
Substitution: Compounds with new functional groups replacing the bromine atoms.
Scientific Research Applications
(2S,3S)-2,3-Bis((4-bromobenzoyl)oxy)succinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (2S,3S)-2,3-Bis((4-bromobenzoyl)oxy)succinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl groups can form strong interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The succinic acid backbone can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S)-2,3-Bis((4-chlorobenzoyl)oxy)succinic acid
- (2S,3S)-2,3-Bis((4-fluorobenzoyl)oxy)succinic acid
- (2S,3S)-2,3-Bis((4-methylbenzoyl)oxy)succinic acid
Uniqueness
(2S,3S)-2,3-Bis((4-bromobenzoyl)oxy)succinic acid is unique due to the presence of bromine atoms, which can participate in specific chemical reactions and interactions that are not possible with other halogens or substituents. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2,3-bis[(4-bromobenzoyl)oxy]butanedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Br2O8/c19-11-5-1-9(2-6-11)17(25)27-13(15(21)22)14(16(23)24)28-18(26)10-3-7-12(20)8-4-10/h1-8,13-14H,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRKGOQEVATOPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)Br)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Br2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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